Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core
Preparation Methods
The synthesis of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H18ClN3O5 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H18ClN3O5/c1-3-30-19(27)17-16-18(26)25(14-6-4-5-7-15(14)29-2)20(28)21(16,24-23-17)12-8-10-13(22)11-9-12/h4-11,16,24H,3H2,1-2H3 |
InChI Key |
OPVSWHGRCRQCOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.